Diisopropyl fluorophosphate

Description

Diisopropyl fluorophosphate is a dialkyl phosphate.

An irreversible cholinesterase inhibitor with actions similar to those of echothiophate. It is a powerful miotic used mainly in the treatment of glaucoma. Its vapor is highly toxic and it is recommended that only solutions in arachis oil be used therapeutically. (From Martindale, The Extra Pharmacopoeia, 29th ed, p1330)

Isoflurophate is a synthetic dialkyl phosphate compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or faintly yellow oily liquid with a weak fruity odor, and exposure occurs by inhalation, ingestion, or contact.

A di-isopropyl-fluorophosphate which is an irreversible cholinesterase inhibitor used to investigate the NERVOUS SYSTEM.

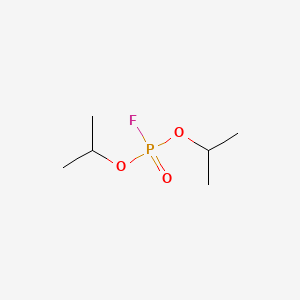

Structure

3D Structure

Properties

IUPAC Name |

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCZHBLJLSDCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FO3P | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040667 | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation) | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.055 (EPA, 1998) - Denser than water; will sink, 1.055 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 (Air= 1) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid | |

CAS No. |

55-91-4 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflurophate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphorofluoridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUROPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UHW9R67N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-116 °F (EPA, 1998), -82 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diisopropyl Fluorophosphate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and physiological mechanism of action of Diisopropyl fluorophosphate (B79755) (DFP). It is intended to serve as a comprehensive resource, detailing the molecular interactions, downstream signaling consequences, and relevant experimental methodologies for studying this potent organophosphorus compound.

Core Mechanism of Action: Irreversible Enzyme Inhibition

Diisopropyl fluorophosphate (DFP) is a powerful neurotoxin and a well-characterized surrogate for highly toxic G-series nerve agents like sarin.[1] Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] DFP also targets a broader class of enzymes known as serine proteases.[3]

The core of DFP's inhibitory action lies in its structural mimicry of the transition state of substrates for these enzymes. The mechanism proceeds as follows:

-

Formation of a Reversible Complex: DFP first forms a reversible Michaelis-like complex with the target enzyme, positioning itself within the active site.[4]

-

Nucleophilic Attack: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of DFP.[1][5]

-

Covalent Phosphorylation: This attack results in the formation of a stable, covalent phosphonyl-enzyme conjugate at the active site serine.[6][7] Simultaneously, the fluorine atom is eliminated as a leaving group, typically as hydrofluoric acid.[8]

-

Irreversible Inactivation: The resulting diisopropyl-phosphonylated enzyme is extremely stable and catalytically inactive.[2][9] The regeneration of the active enzyme is negligible, meaning that recovery of function requires the de novo synthesis of new enzyme molecules.[10]

This process of irreversible inactivation is time-dependent and can be characterized by kinetic constants such as the inhibition constant (Ki) for the initial reversible binding and the rate of inactivation (kinact).[9]

A critical aspect of DFP's interaction with AChE is a process known as "aging." This refers to a time-dependent dealkylation of one of the isopropyl groups from the phosphonyl-enzyme conjugate.[7] This "aged" complex is even more stable and is completely resistant to reactivation by standard oxime antidotes like pralidoxime.[11]

Impact on Cholinergic Neurotransmission

The inhibition of AChE is the principal cause of DFP's acute toxicity.[10] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates its signal.[6] By irreversibly inactivating AChE, DFP leads to the accumulation of ACh at cholinergic synapses and neuroeffector junctions.[6][12]

This excess ACh continuously stimulates both muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by:[6][12]

-

Muscarinic Effects: (SLUDGE/BBB mnemonic) Salivation, Lacrimation, Urination, Diarrhea, GI upset, Emesis, plus Bradycardia, Bronchospasm, and Bronchorrhea.[13]

-

Nicotinic Effects: Muscle fasciculations (twitches) that progress to flaccid paralysis due to depolarizing blockade and receptor desensitization at the neuromuscular junction.[11]

Paralysis of the respiratory muscles is the ultimate cause of death in acute, high-dose organophosphate poisoning.[11]

Inhibition of Other Serine Proteases

Beyond acetylcholinesterase, DFP is a broad-spectrum inhibitor of various serine proteases, enzymes that utilize a serine residue for catalysis.[3][14] This property makes it a useful tool in biochemical research for identifying and characterizing such enzymes. Notable serine proteases inhibited by DFP include:

The inhibition of these enzymes occurs via the same covalent phosphorylation mechanism as with AChE.[8]

Quantitative Data on DFP Inhibition

The following table summarizes key quantitative parameters related to the inhibitory activity and toxicity of this compound.

| Parameter | Target/System | Value | Species | Reference(s) |

| IC50 | Acetylcholinesterase (AChE) | 0.78 ± 0.01 µM | Rat (in hippocampal slices) | [10] |

| ED50 | Somite Disruption | 70 µM | Zebrafish (embryo) | [14] |

| LD50 | Acute Oral Toxicity | 1.3 mg/kg | Rat | [3] |

Note: Specific kinetic constants such as kinact and Ki for DFP are determined through specialized kinetic studies. While the mechanism involving these constants is well-established[4][9], a consolidated table of these specific values for DFP across multiple enzymes was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Visualization of Cholinergic Signaling Disruption by DFP

The diagram below illustrates the normal cholinergic synapse and the disruptive effect of DFP, leading to the overactivation of downstream signaling pathways through muscarinic and nicotinic receptors.

Caption: DFP irreversibly inhibits AChE, causing ACh accumulation and receptor over-stimulation.

Visualization of a General Experimental Workflow

The diagram below outlines a typical workflow for the comprehensive investigation of DFP's effects, from initial in vitro characterization to in vivo toxicological and functional assessment.

Caption: A multi-phase workflow to study DFP, from enzyme kinetics to in vivo effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DFP. The following protocols are based on established methods cited in the literature.

Spectrophotometric Assay for AChE Inhibition (Ellman's Method)

This protocol measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with DTNB to produce a colored compound.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs light at 412 nm. The rate of color formation is proportional to AChE activity.

-

Materials and Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (from electric eel, human recombinant, or tissue homogenate)

-

Acetylthiocholine Iodide (ATCI) solution (Substrate)

-

DTNB solution (Ellman's Reagent)

-

This compound (DFP) stock solution and serial dilutions in a suitable solvent (e.g., isopropanol)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

-

Methodology (96-well plate format):

-

Plate Setup: Designate wells for blanks (no enzyme), controls (enzyme + solvent), and test samples (enzyme + DFP at various concentrations).

-

Reagent Addition: To each well, add reagents in the following order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0).

-

20 µL of AChE solution (for control and test wells) or buffer (for blank wells).

-

20 µL of DFP solution (for test wells) or solvent (for control wells).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for the time-dependent inhibition of AChE by DFP.

-

Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 412 nm. Record readings every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each DFP concentration: % Inhibition = (1 - (V_DFP / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of DFP concentration to determine the IC50 value.

-

-

Electrophysiological Assessment of Neuromuscular Junction Function

This protocol assesses the functional consequences of AChE inhibition at the neuromuscular junction (NMJ).

-

Principle: The accumulation of ACh at the NMJ due to DFP leads to characteristic changes in muscle electrical activity, which can be measured using electromyography (EMG) and repetitive nerve stimulation (RNS). A single nerve stimulus can evoke repetitive compound muscle action potentials (CMAPs), and RNS can reveal a decrement-increment response, indicative of receptor desensitization and depolarizing block.[2][16]

-

Materials and Reagents:

-

Anesthetized animal model (e.g., rat)

-

Electrophysiology recording system (amplifier, stimulator, recording electrodes)

-

Stimulating electrodes (for nerve stimulation)

-

Recording electrodes (surface or needle, for muscle recording)

-

DFP solution for administration

-

-

Methodology:

-

Animal Preparation: Anesthetize the animal and maintain its body temperature. Expose the nerve-muscle preparation of interest (e.g., sciatic nerve and gastrocnemius muscle, or phrenic nerve and diaphragm).[11]

-

Electrode Placement: Place stimulating electrodes on the motor nerve and recording electrodes over the belly of the corresponding muscle.

-

Baseline Recording: Before DFP administration, record baseline neuromuscular responses.

-

Single Supramaximal Stimulation: Deliver a single electrical pulse to the nerve and record the resulting CMAP from the muscle.

-

Repetitive Nerve Stimulation (RNS): Deliver trains of stimuli at low (e.g., 2-3 Hz) and high (e.g., 20-50 Hz) frequencies and record the series of CMAPs.

-

-

DFP Administration: Administer a sub-lethal dose of DFP and allow time for its effects to manifest.

-

Post-DFP Recording: Repeat the single stimulation and RNS protocols at various time points after DFP administration.

-

Data Analysis:

-

Analyze single-stimulus recordings for the appearance of repetitive CMAPs (doublets, multiplets).[16]

-

Analyze RNS recordings by comparing the amplitude of the fourth or fifth CMAP to the first. Look for a decrement at low frequencies and a characteristic decrement-increment pattern at high frequencies.[2]

-

Quantify the degree of decrement as a percentage change from the initial CMAP amplitude.

-

-

Acute Oral Toxicity Determination (LD50)

This protocol follows the principles of the OECD Test Guidelines (e.g., TG 423 or 425) to determine the median lethal dose (LD50) of DFP.

-

Principle: The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure where groups of animals are dosed at one of several fixed dose levels. The outcome (mortality or survival) determines the subsequent step, allowing for classification of the substance and an estimation of the LD50 range with a minimal number of animals.[17]

-

Materials and Reagents:

-

Healthy, young adult rodents (preferably rats, single-sex, typically females), nulliparous and non-pregnant.[17]

-

DFP formulation suitable for oral gavage.

-

Appropriate caging and environmental controls.

-

-

Methodology (Adapted from OECD TG 423):

-

Animal Preparation: Acclimatize animals to laboratory conditions. Fast animals prior to dosing (e.g., withhold food overnight for rats, but not water).[17]

-

Dose Level Selection: Based on available information, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Dosing (Step 1): Administer the selected starting dose of DFP to a group of 3 animals by oral gavage.[17]

-

Observation: Observe animals closely for signs of toxicity, particularly during the first few hours post-dosing and at least daily thereafter for a total of 14 days. Record all signs of toxicity, time of onset, duration, and severity, as well as time of death if it occurs.

-

Stepwise Procedure:

-

If 2 or 3 animals die: The test is stopped, and the substance is classified at that dose level.

-

If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.

-

If the outcome is uncertain: A second group of 3 animals may be dosed at the same level. The outcome is then based on the cumulative result of all 6 animals.

-

-

Data Analysis: The results allow for the classification of the substance into a GHS toxicity category and provide a range for the LD50 value.[17] All clinical signs, body weight changes, and gross necropsy findings should be reported.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. An electrophysiological study of the intermediate syndrome of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of toxicity and tolerance to diisopropylphosphorofluoridate at the neuromuscular junction of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the proteinase and esterase activities of trypsin and chymotrypsin by this compound; crystallization of inhibited chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prospective Hospital-Based Clinical and Electrophysiological Evaluation of Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ijrap.net [ijrap.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diisopropyl fluorophosphate (DFP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of Diisopropyl fluorophosphate (B79755) (DFP). DFP is a potent organophosphorus compound widely utilized in research as a surrogate for nerve agents and as a tool to study acetylcholinesterase inhibition and neurotoxicity. This document offers detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support its application in research and drug development.

Chemical and Physical Properties

Diisopropyl fluorophosphate (DFP), also known as isoflurophate, is a colorless, oily liquid.[1] It is a highly toxic compound and should be handled with extreme caution in a laboratory setting. DFP is stable but will undergo hydrolysis when exposed to moisture.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄FO₃P | [1] |

| Molar Mass | 184.15 g/mol | [1] |

| Melting Point | -82 °C | [2] |

| Boiling Point | 183 °C (at 1013 mbar) | [1] |

| 62 °C (at 9 mmHg) | [2] | |

| Density | 1.055 g/mL | [2] |

| Vapor Pressure | 0.579 mmHg (at 20 °C) | [2] |

| Solubility in Water | 1.54% w/w (at 25 °C, with decomposition) | [2] |

| Solubility in other solvents | Soluble in vegetable oils; not very soluble in mineral oils. | [2] |

Synthesis of this compound

DFP can be synthesized through various methods. Below are protocols for a one-pot synthesis and a traditional multi-step synthesis.

Experimental Protocol: One-Pot Synthesis

This method provides a high-purity yield of DFP from diisopropyl phosphite (B83602).[3]

Materials:

-

Potassium fluoride (B91410) (KF)

-

Acetonitrile

-

Diisopropyl phosphite

-

Diatomaceous earth

-

0.45 μm PTFE membrane filter

Procedure:

-

Add 8.17 g (140.9 mmol) of potassium fluoride to a solution of 1,3-dichloro-5,5-dimethylhydantoin in 300 mL of acetonitrile.

-

Stir the mixture at room temperature for one hour.

-

In a separate flask, dissolve 18 g (108 mmol) of diisopropyl phosphite in 100 mL of acetonitrile.

-

Add the diisopropyl phosphite solution to the reaction mixture all at once.

-

Stir the resulting mixture for 30 minutes. A white precipitate will form.

-

Remove the precipitate by filtration over diatomaceous earth, followed by filtration through a 0.45 μm PTFE membrane filter.

-

Concentrate the crude product and purify by distillation at 63 °C and 8 mmHg.

-

This should yield approximately 13.7 g (68% yield) of clear, colorless DFP with a purity of 99% as determined by ¹H and ³¹P NMR.[3]

Caption: One-pot synthesis workflow for this compound.

Traditional Multi-Step Synthesis

This method involves the chlorination of diisopropylphosphite followed by fluorination.[4]

Steps:

-

Formation of Diisopropylphosphite: React isopropyl alcohol with phosphorus trichloride.

-

Chlorination: The formed diisopropylphosphite is then chlorinated.

-

Fluorination: The chlorinated intermediate is reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound.

Chemical Analysis and Purity Determination

The purity of synthesized DFP can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Purity Determination by NMR

Procedure:

-

Accurately weigh the DFP sample into a standard NMR tube.

-

Add a predetermined volume of a suitable deuterated solvent (e.g., acetonitrile-d₃).

-

For absolute quantification, add a known amount of an internal standard.

-

Acquire ¹H and ³¹P NMR spectra.

-

Process the spectra, including phasing and baseline correction.

-

Integrate the signals of interest for both the analyte and the internal standard.

-

Calculate the purity based on the ratio of the integrals, the number of protons, and the molecular weights of the analyte and the standard.[5][6]

Experimental Protocol: Analysis by GC-MS

Procedure:

-

Prepare a solution of the DFP sample in a suitable solvent.

-

For quantification in biological matrices like plasma or brain tissue, a headspace solid-phase microextraction (HS-SPME) method can be used for sample preparation.[7]

-

Inject the sample into a gas chromatograph equipped with a suitable column.

-

The separated components are then introduced into a mass spectrometer for detection and identification.

-

The mass spectrum of DFP will show a characteristic fragmentation pattern that can be used for confirmation.

Biological Activity and Mechanism of Action

DFP is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and other serine proteases.[1][8]

Acetylcholinesterase Inhibition

The primary mechanism of DFP's toxicity is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state known as a cholinergic crisis.[1]

Caption: DFP's mechanism of action on acetylcholinesterase.

Inhibition of Other Serine Proteases

DFP also inhibits a range of other serine proteases, including trypsin, chymotrypsin, and thrombin.[1] This property makes it a useful tool in biochemical research for studying the function of these enzymes.

Table 2: Inhibition of Various Serine Proteases by DFP

| Enzyme | Half-time for inhibition (s) at 1 mM DFP | Reference |

| Trypsin | 43 | [9] |

| Chymotrypsin | 2.8 | [9] |

| Glutamyl endopeptidase I | >300 | [9] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This spectrophotometric assay is based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE)

-

This compound (DFP)

-

Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine (ATCh) solution (10 mM)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DFP in a suitable solvent.

-

In a 96-well plate, add 20 µL of the DFP working solutions to the respective wells. Include control wells with solvent only.

-

Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

-

Add 20 µL of the AChE solution to each well to initiate the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow for enzyme inhibition.

-

Following pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of the 10 mM ATCh solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Signaling Pathways Affected by DFP

DFP's inhibition of acetylcholinesterase triggers a cascade of events that affect various signaling pathways.

Cholinergic Signaling Pathway

The primary effect of DFP is the hyperactivation of the cholinergic system due to the accumulation of acetylcholine. This affects both muscarinic and nicotinic acetylcholine receptors, leading to a wide range of physiological effects.

Caption: Overview of the cholinergic signaling pathway affected by DFP.

Neuroinflammation Signaling Pathway

DFP exposure can induce a significant neuroinflammatory response in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[11][12]

Caption: DFP-induced neuroinflammation signaling pathway.

Toxicology

DFP is a highly toxic compound, and its lethal dose varies depending on the species and the route of administration.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | 6 mg/kg | [13] |

| Rat | Intraperitoneal | 1280 µg/kg | [2] |

| Rat | Intramuscular | 1800 µg/kg | [2] |

| Rat | Inhalation (10 min) | 360 mg/m³ | [2] |

| Mouse | Skin | 72 mg/kg | [2] |

| Mouse | Intravenous | 3200 µg/kg | [2] |

| Dog | Subcutaneous | 3 mg/kg | [2] |

Storage and Stability

DFP is susceptible to degradation, primarily through hydrolysis, which can be accelerated by storage in glass containers.[3] The major degradation product is diisopropylphosphate. For long-term stability, it is recommended to store DFP at or below -10°C in airtight, non-glass containers.[3] Commercially acquired DFP stored at 4°C can experience significant degradation over time.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, biological activity, and handling of this compound. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, toxicology, and drug development. Due to its high toxicity, all handling and experimental procedures involving DFP must be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. interchim.fr [interchim.fr]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - general description and preparation - Georganics [georganics.sk]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diisopropylfluorophosphate 55-91-4 [sigmaaldrich.com]

- 9. MEROPS - the Peptidase Database [ebi.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Wikipedia [en.wikipedia.org]

Diisopropyl Fluorophosphate: A Technical Guide to its Role as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fluorophosphate (B79755) (DFP), an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides an in-depth analysis of DFP's mechanism of action, its toxicological profile, and its application as a research tool to model organophosphate-induced neurotoxicity. The document includes a summary of key quantitative data, detailed experimental protocols for assessing AChE inhibition, and visualizations of the affected signaling pathways to facilitate a comprehensive understanding of DFP's biochemical and physiological effects.

Introduction

Diisopropyl fluorophosphate (DFP), also known as isoflurophate, is an oily, colorless liquid with the chemical formula C6H14FO3P.[1] It belongs to the class of organophosphorus compounds, many of which are potent neurotoxins.[2] Historically, DFP was developed as a nerve gas and has been used in ophthalmology to treat glaucoma due to its miotic (pupil-constricting) effects.[1][3] In the context of modern research, DFP serves as a valuable tool to study the consequences of acetylcholinesterase (AChE) inhibition and to model the pathophysiology of organophosphate poisoning and related neurological disorders, such as Gulf War Syndrome.[1][2]

The primary mechanism of DFP's toxicity lies in its ability to irreversibly inhibit AChE.[1][3] This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.[4] The consequences of this cholinergic crisis are severe and can include prolonged muscle contraction, paralysis, seizures, and ultimately, death due to respiratory failure.[1]

Mechanism of Action

DFP acts as an irreversible inhibitor of acetylcholinesterase by covalently modifying the active site of the enzyme. The active site of AChE contains a catalytic triad, with a critical serine residue. The phosphorus atom of DFP is electrophilic and readily reacts with the hydroxyl group of this serine residue, forming a stable, phosphorylated enzyme complex.[1][3] This phosphorylation effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The process is often referred to as "aging," where the phosphorylated enzyme complex undergoes a conformational change that further strengthens the bond, making it resistant to reactivation.

Quantitative Data

The potency and toxicity of DFP have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of DFP

| Target Enzyme | Species | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Rat (hippocampus) | 343 nM | [4] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat (hippocampus) | 56 µM | [4] |

| Monoacylglycerol Lipase (MAGL) | Rat (hippocampus) | 10 µM | [4] |

| CB1 Receptor Binding | Rat (hippocampus) | 4 µM | [4] |

Table 2: Toxicological Data for DFP

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 6 mg/kg | [1] |

| LD50 | Rat | Subcutaneous | 1.3 mg/kg | [3] |

| LD50 | Mouse (male) | Intraperitoneal | 6.8 mg/kg | [5][6] |

| LD50 | Mouse (female) | Intraperitoneal | 6.33 mg/kg | [5][6] |

Signaling Pathways

The primary signaling pathway affected by DFP is the cholinergic pathway due to the accumulation of acetylcholine. This overstimulation of muscarinic and nicotinic acetylcholine receptors has downstream effects on other neurotransmitter systems.

Caption: DFP irreversibly inhibits AChE, leading to acetylcholine accumulation and cholinergic overstimulation.

Research has also indicated that DFP-induced cholinergic overactivity can lead to compensatory changes in other neurotransmitter systems, such as the dopaminergic and GABAergic systems.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - general description and preparation - Georganics [georganics.sk]

- 3. interchim.fr [interchim.fr]

- 4. PHARMACOLOGICAL ENHANCEMENT OF ENDOCANNABINOID SIGNALING REDUCES THE CHOLINERGIC TOXICITY OF DIISOPROPYLFLUOROPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain [frontiersin.org]

- 6. Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of acute and chronic cholinesterase inhibition with diisopropylfluorophosphate on muscarinic, dopamine, and GABA receptors of the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Diisopropyl Fluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fluorophosphate (B79755) (DFP), also known as isoflurophate, is a potent organophosphorus compound with a significant history in both military and medical research. Initially investigated as a potential chemical warfare agent, its powerful and irreversible inhibitory effects on acetylcholinesterase (AChE) and other serine proteases quickly led to its adoption as a critical tool in neuroscience research and, for a time, as a therapeutic agent. This technical guide provides an in-depth overview of the historical development of DFP, its mechanism of action, synthesis, and the key experimental protocols used to characterize its activity.

Historical Development

The journey to the synthesis and characterization of diisopropyl fluorophosphate began with early 20th-century explorations into organophosphorus chemistry. A pivotal moment occurred in 1932 when German chemist Willy Lange and his doctoral student Gerda von Krueger first described the toxic properties of esters of monofluorophosphoric acid.[1][2] They synthesized several of these compounds, including the methyl, ethyl, n-propyl, and n-butyl esters, and personally experienced their toxic effects.[1][2]

This foundational work inspired further research, particularly in the context of chemical warfare agent development during World War II. British scientist Bernard Charles Saunders, motivated by Lange and Krueger's findings, synthesized a new homologue in this series: this compound, which he designated PF-3.[1][2] While DFP was found to be significantly less potent as a chemical weapon than the G-series nerve agents like sarin, it was sometimes mixed with mustard gas to create a more effective and cold-weather-stable agent.[1][2]

After the war, DFP's potent physiological effects were repurposed for scientific and medical applications. It became an invaluable tool for studying the function of acetylcholinesterase and the cholinergic nervous system.[2] Its ability to irreversibly inhibit serine proteases also made it a useful reagent in protein chemistry.[1] Furthermore, DFP was used therapeutically as a miotic agent to treat chronic glaucoma and in veterinary medicine.[1][2] Today, it continues to be used in research to create animal models of Gulf War Syndrome and to simulate exposure to more lethal nerve agents.[1]

Mechanism of Action

The primary mechanism of DFP's toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[1]

DFP acts by covalently modifying the serine residue in the active site of AChE.[1] The phosphorus atom in DFP is highly electrophilic and is attacked by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme that is no longer capable of breaking down acetylcholine.[1]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic membrane.[1][4] This overstimulation of muscarinic and nicotinic receptors leads to a range of physiological effects, including prolonged muscle contraction, paralysis, and, at high doses, death due to respiratory failure.[1][4] DFP's irreversible inhibition of AChE is a key feature that distinguishes it from reversible inhibitors.[5]

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and inhibitory activity of this compound.

| Toxicity Data (LD50) | |

| Species | LD50 (Route) |

| Rat | 6 mg/kg (oral)[1] |

| Rat | 1.3 mg/kg[2] |

| Rat | 14.5 µmol/kg (subcutaneous)[6] |

| In Vitro Inhibition Data (IC50) | |

| Enzyme/System | IC50 |

| Acetylcholinesterase (in hippocampal slices) | 0.78 µM[7] |

| 10S form of rat brain acetylcholinesterase | 2.66 µM[8] |

| 4S form of rat brain acetylcholinesterase | 2.98 µM[8] |

Experimental Protocols

Synthesis of this compound (One-Pot Method)

This protocol is adapted from a method designed to produce high-purity DFP.[8]

Materials:

-

Potassium fluoride (B91410) (KF)

-

Diisopropyl phosphite (B83602)

-

Diatomaceous earth

-

0.45 µm PTFE membrane filter

Procedure:

-

Add potassium fluoride (8.17 g, 140.9 mmol) to a solution of 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile (300 mL).

-

Stir the mixture at room temperature for one hour.

-

In a separate flask, dissolve diisopropyl phosphite (18 g, 108 mmol) in acetonitrile (100 mL).

-

Add the diisopropyl phosphite solution to the reaction mixture all at once.

-

Stir the resulting mixture for 30 minutes. A white precipitate will form.

-

Filter the mixture through diatomaceous earth followed by a 0.45 µm PTFE membrane filter to remove the precipitate.

-

Concentrate the crude product.

-

Purify the concentrated product by distillation (boiling point 63°C at 8 mmHg) to yield pure this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine AChE activity and inhibition.[9][10][11]

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Phosphate (B84403) buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Acetylthiocholine (ATCh) iodide solution

-

This compound (DFP) solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, DTNB, and ATCh in phosphate buffer. Prepare serial dilutions of DFP to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DFP solution (or buffer for control wells)

-

AChE solution

-

-

Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow DFP to interact with the enzyme.[9]

-

Reaction Initiation: Add DTNB solution followed by the substrate, ATCh solution, to each well to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).[9] The rate of change in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each DFP concentration. Determine the percentage of inhibition relative to the control (no DFP). Plot the percent inhibition against the logarithm of the DFP concentration to calculate the IC50 value.[9]

Determination of LD50

The LD50 (Lethal Dose, 50%) is a standard measure of the acute toxicity of a substance. The following is a general protocol for its determination in rodents.[12][13]

Materials:

-

Test animals (e.g., rats or mice of a specific strain, age, and sex)

-

This compound (DFP)

-

Vehicle for DFP administration (e.g., saline)

-

Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

-

Dose Range Finding: Conduct a preliminary experiment with a small number of animals to determine a range of doses that cause effects from no mortality to 100% mortality.

-

Main Study:

-

Divide a larger group of animals into several groups (e.g., 5-10 animals per group).

-

Administer a different, single dose of DFP to each group via a specific route (e.g., oral, intraperitoneal, subcutaneous). One group should receive only the vehicle as a control.

-

Observe the animals for a set period (e.g., 24 to 72 hours) for signs of toxicity and mortality.[13][14]

-

-

Data Analysis: Record the number of deceased animals in each dose group. Use a statistical method, such as probit analysis, to calculate the dose that is lethal to 50% of the animals (the LD50).

Visualizations

Signaling Pathways and Logical Relationships

Caption: A simplified workflow for the synthesis of this compound.

Caption: DFP's inhibition of AChE in the cholinergic synapse.

Caption: A general experimental workflow for assessing the acute toxicity of DFP.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - general description and preparation - Georganics [georganics.sk]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. enamine.net [enamine.net]

- 14. Assessment of diisopropylfluorophosphate (DFP) toxicity and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropyl Fluorophosphate (DFP): A Technical Guide on its Application as a Surrogate for Sarin-like Nerve Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fluorophosphate (B79755) (DFP) is an organophosphorus compound that serves as an invaluable surrogate for highly toxic chemical warfare nerve agents, such as sarin (B92409) (GB) and soman (B1219632) (GD), in research settings.[1] Its structural and mechanistic similarities, coupled with its lower volatility and toxicity, make it a suitable model for studying the pathophysiology of nerve agent exposure and for the preliminary screening of potential medical countermeasures.[2] This technical guide provides an in-depth overview of DFP, focusing on its core properties, mechanism of action, toxicological profile, and its comparative standing with sarin. Detailed experimental protocols and visualizations of key biological and experimental processes are provided to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

Organophosphorus (OP) compounds are a class of chemicals used globally as pesticides and, more nefariously, as chemical warfare agents.[3] Nerve agents like sarin, soman, and VX represent a significant threat due to their extreme toxicity and rapid action, primarily through the irreversible inhibition of acetylcholinesterase (AChE).[4][5] The significant hazards and stringent regulations associated with handling live nerve agents necessitate the use of safer surrogates in most laboratory environments.[4]

This document serves as a technical resource, consolidating key data, experimental methodologies, and pathway visualizations to facilitate the effective and safe use of DFP in a research context.

Physicochemical Properties and Comparative Data

DFP is an oily, colorless to faintly yellow liquid that is stable but undergoes hydrolysis in the presence of moisture, a reaction that can produce hydrofluoric acid.[7][10] Its physical and chemical properties are critical for its handling, storage, and experimental application.

Table 1: Physicochemical Properties of Diisopropyl Fluorophosphate (DFP)

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₄FO₃P | [7] |

| Molar Mass | 184.15 g/mol | [10][11] |

| Appearance | Oily, colorless or faintly yellow liquid | [7][12] |

| Melting Point | -82 °C | [7][8] |

| Boiling Point | 183 °C (at 1013 mbar); 62 °C (at 9 mm Hg) | [8][12] |

| Density | 1.055 - 1.06 g/mL at 25 °C | [8][11] |

| Vapor Pressure | 0.58 mmHg at 20 °C | [8] |

| Solubility | 1.54% w/w in water (decomposes); Soluble in vegetable oils | [11] |

| Refractive Index | n20/D 1.385 | [8] |

| CAS Number | 55-91-4 | [7] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxic effect of DFP and sarin-like nerve agents stems from their potent and irreversible inhibition of acetylcholinesterase (AChE).[6] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, thereby terminating the nerve impulse.[7][13]

Inhibition occurs when the phosphorus atom of DFP forms a covalent bond with the hydroxyl group of a serine residue located in the active site of the AChE enzyme.[7][8] This process, known as phosphonylation, results in an inactivated enzyme.[7] The resulting DFP-AChE complex is extremely stable, preventing the enzyme from breaking down ACh.[8]

The consequent accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis.[6] This overstimulation is responsible for the wide range of toxic signs observed, from muscle fasciculations and seizures to respiratory failure and death.[7][14]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by DFP.

Beyond AChE, DFP is also a potent inhibitor of other serine proteases and esterases, such as chymotrypsin, trypsin, and butyrylcholinesterase (BuChE).[8] Its use as an additive in protein isolation procedures stems from this broader inhibitory profile.[7]

Toxicological Profile and Surrogate Comparison

DFP is a potent neurotoxin, though significantly less so than sarin, making it a more manageable, albeit still hazardous, compound for research. The acute toxicity of OP compounds is directly related to the degree of AChE inhibition.[15] Lethality generally ensues when AChE activity is inhibited by over 90%.[15]

Table 2: Comparative Acute Toxicity of DFP and Sarin in Rats

| Compound | Administration | LD₅₀ (μmol/kg) | LD₅₀ (mg/kg) | Relative Potency (DFP=1) | Reference |

| DFP | Subcutaneous (sc) | 14.5 | ~2.67 | 1 | [15] |

| Sarin (GB) | Subcutaneous (sc) | 1.4 | ~0.196 | 10.4 | [15] |

| DFP | Oral | N/A | 6 | N/A | [7] |

| DFP | Oral | N/A | 1.3 | N/A | [8] |

Note: LD₅₀ values can vary based on strain, sex, and experimental conditions.[1]

Signs and Symptoms of DFP Exposure: The clinical manifestations of DFP poisoning are dose-dependent and reflect a state of cholinergic excess.[11]

-

Mild: Headache, blurred vision, miosis (pinpoint pupils), anorexia, nausea, weakness.[11]

-

Moderate: Vomiting, abdominal cramps, diarrhea, excessive salivation and lacrimation, sweating, dyspnea (difficulty breathing), tremors, and ataxia.[11]

-

Severe: Seizures, paralysis, respiratory muscle failure, and death.[7][13]

Survivors of acute OP intoxication can develop long-term neurological and cognitive deficits.[3] DFP is used to model these chronic effects, which include delayed peripheral neuropathy, cognitive impairment, and persistent neuroinflammation.[7][16]

DFP as a Sarin Surrogate: DFP is widely used as a sarin surrogate due to several key similarities:

-

Mechanism: Both are organophosphorus compounds that irreversibly inhibit AChE via phosphonylation of the active site serine.[6]

-

Chemical Structure: Both possess a phosphofluoridate core.

-

Toxicological Effects: Both induce a similar cholinergic crisis and can lead to long-term neurotoxicity.[16]

The primary advantage of DFP is its lower acute toxicity and volatility compared to sarin, which significantly reduces the handling risks and containment requirements for researchers.[2][6]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition Data

| Parameter | DFP | Sarin (GB) | Notes | Reference(s) |

| Target Enzyme | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | Both are potent inhibitors. | [6][15] |

| Inhibition Type | Irreversible | Irreversible | Covalent modification of active site. | [5][8] |

| IC₅₀ (in vitro) | 0.8 μM | Data varies | IC₅₀ for DFP determined in rat hippocampal slices. | [6] |

| Inhibition Rate (kᵢ) | Varies | 2.17 x 10⁷ M⁻¹ min⁻¹ (for (+)-Sarin) | kᵢ is a measure of inhibition potency. | [5] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of DFP. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Protocol: Spectrophotometric Assay of AChE Inhibition (Ellman's Assay)

This protocol describes the determination of DFP's inhibitory effect on AChE activity using the Ellman's method, which measures the product of AChE activity spectrophotometrically.[17][18]

Objective: To determine the IC₅₀ of DFP for a given source of acetylcholinesterase.

Materials and Reagents:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel, human recombinant)

-

This compound (DFP)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine (B1193921) (ATCh) iodide

-

Phosphate (B84403) buffer (0.1 M, pH 7.4-8.0)

-

Suitable solvent for DFP (e.g., isopropanol, DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate and adjust the pH.[17]

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light at 4°C.[17]

-

ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.[17]

-

AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).

-

DFP Working Solutions: Prepare a stock solution of DFP in a suitable solvent. Perform serial dilutions to create a range of concentrations to test.[17]

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 20 µL of the various DFP working solutions to their designated wells.

-

Include control wells:

-

100% Activity Control: Add 20 µL of the DFP solvent (without DFP).

-

Blank: Add buffer instead of the enzyme solution in a later step.

-

-

Add 140 µL of 0.1 M phosphate buffer to each well.

-

Initiate the pre-incubation by adding 20 µL of the AChE solution to each well (except the blank wells).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow DFP to inhibit the enzyme.[17]

-

-

Enzymatic Reaction and Detection:

-

Following pre-incubation, add 10 µL of the 10 mM DTNB solution to all wells.

-

To start the reaction, add 10 µL of the 10 mM ATCh solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the activity in the DFP-treated wells to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the DFP concentration.

-

Determine the IC₅₀ value (the concentration of DFP that causes 50% inhibition of AChE activity) using a suitable curve-fitting model (e.g., a sigmoidal dose-response curve).

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

In Vivo Protocol: Rodent Model of Acute DFP Neurotoxicity

This protocol provides a general framework for studying the acute and chronic neurotoxic effects of DFP in a rat or mouse model.[18]

Objective: To assess the behavioral, cellular, and molecular consequences of acute DFP exposure.

Animals:

-

Adult Sprague-Dawley rats or C57BL/6 mice.[18][19] Age and sex are important variables to consider.[20]

Materials:

-

This compound (DFP)

-

Vehicle (e.g., saline or peanut oil)

-

Standard countermeasures (optional, for survival studies): Atropine (B194438) sulfate, Pralidoxime (2-PAM).[20]

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze).[18]

-

Equipment for tissue collection and processing.

Procedure:

-

Animal Acclimation and Baseline Measures:

-

Acclimate animals to the housing facility and handling procedures.

-

Perform baseline behavioral testing to establish pre-exposure performance.

-

-

DFP Administration:

-

Prepare a fresh solution of DFP in the chosen vehicle. A common dose for inducing neurotoxicity without high lethality in mice is around 4.0 mg/kg.[18]

-

Administer DFP via a defined route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.) injection).[18][21]

-

Administer a control group with vehicle only.

-

If using countermeasures to prevent lethality at higher doses, administer them according to established protocols (e.g., atropine and 2-PAM shortly after DFP).[20]

-

-

Acute Monitoring:

-

Long-term Assessment (Days to Weeks Post-Exposure):

-

Endpoint Analysis:

-

At predetermined time points, euthanize animals and collect tissues.

-

Brain Tissue:

-

AChE Activity: Homogenize brain regions and measure AChE activity to confirm inhibition and track recovery.[18]

-

Histology/Immunohistochemistry: Perfuse animals and process brains to analyze neurodegeneration (e.g., Fluoro-Jade staining), neuroinflammation (e.g., staining for microglia and astrocytes), or cellular senescence markers.[16]

-

Molecular Analysis (qRT-PCR/Western Blot): Analyze expression of genes and proteins related to inflammation, apoptosis, and synaptic function.

-

-

Blood Samples: Collect blood to measure RBC cholinesterase activity, which serves as a peripheral marker of exposure and enzyme inhibition.[18]